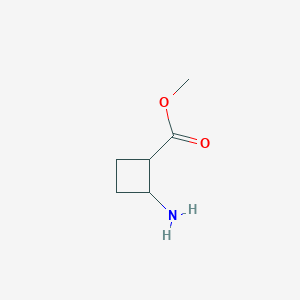
(1R,2S)-2-氨基环丁烷甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-aminocyclobutane-1-carboxylate is a chiral compound with a cyclobutane ring structure It is known for its unique stereochemistry, which makes it an interesting subject for various chemical and biological studies
科学研究应用
Organic Chemistry
Methyl 2-aminocyclobutane-1-carboxylate is widely used as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a valuable intermediate in organic synthesis. Notably, it can participate in:
- Oxidation : Converting the amino group to imines or nitriles.
- Reduction : Transforming the carboxylate ester group into alcohols.
- Substitution : Forming amides or other derivatives through nucleophilic substitution reactions.
Medicinal Chemistry
The compound shows potential applications in medicinal chemistry , particularly in drug design and development. Its structure allows it to interact with biological targets, influencing enzyme-substrate interactions and protein-ligand binding. Key findings include:
- Enzyme Inhibition : Methyl 2-aminocyclobutane-1-carboxylate has been shown to irreversibly inhibit acetyl-CoA carboxylase (ACC) deaminase, affecting metabolic pathways .
- Binding Affinity Studies : Research indicates that this compound can modulate receptor activity through hydrogen bonding and electrostatic interactions, making it a candidate for pharmacological research .
Industrial Applications
In industrial contexts, methyl 2-aminocyclobutane-1-carboxylate is utilized in the production of fine chemicals and as a precursor for various industrial processes. Its unique reactivity allows for the development of specialized compounds used in pharmaceuticals and agrochemicals.
Case Study 1: Enzyme Interaction
A study demonstrated that methyl 2-aminocyclobutane-1-carboxylate effectively inhibited ACC deaminase by modifying critical residues within the enzyme's active site. This interaction not only altered enzyme activity but also provided insights into metabolic regulation pathways.
Case Study 2: Synthesis of Cyclobutane Amino Acids
Research focused on synthesizing various cyclobutane amino acids from methyl 2-aminocyclobutane-1-carboxylate via stereocontrolled reactions. This work highlighted the compound's utility in producing novel amino acid derivatives with potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable amino acid derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-aminocyclobutane-1-carboxylate may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 2-aminocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
作用机制
The mechanism of action of Methyl 2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
(1S,2R)-Methyl 2-aminocyclobutanecarboxylate: A stereoisomer with different biological activity.
Cyclobutane derivatives: Other compounds with a cyclobutane ring structure but different functional groups.
Uniqueness
Methyl 2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring precise control over molecular interactions and activities.
属性
CAS 编号 |
1807558-23-1 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
methyl (1S,2S)-2-aminocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1 |
InChI 键 |
IMHXOVKGKHSNDO-WHFBIAKZSA-N |
SMILES |
COC(=O)C1CCC1N |
手性 SMILES |
COC(=O)[C@H]1CC[C@@H]1N |
规范 SMILES |
COC(=O)C1CCC1N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















